molecular formula C26H29NO5 B11381037 10-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one

10-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one

Cat. No.: B11381037
M. Wt: 435.5 g/mol
InChI Key: RRBLHFWOMCUJJV-UHFFFAOYSA-N
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Description

10-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one is a complex organic compound with a unique structure that includes a benzochromenooxazin ring system

Preparation Methods

The synthesis of 10-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one typically involves multi-step organic reactions. One common synthetic route includes the Povarov cycloaddition reaction, which involves the reaction of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst . The reaction conditions often require refluxing in a suitable solvent such as ethanol or acetonitrile. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

10-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other benzochromenooxazin derivatives, such as:

Properties

Molecular Formula

C26H29NO5

Molecular Weight

435.5 g/mol

IUPAC Name

10-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-1,2,3,4,9,11-hexahydroisochromeno[4,3-g][1,3]benzoxazin-5-one

InChI

InChI=1S/C26H29NO5/c1-16-24-18(13-21-19-6-4-5-7-20(19)26(28)32-25(16)21)14-27(15-31-24)11-10-17-8-9-22(29-2)23(12-17)30-3/h8-9,12-13H,4-7,10-11,14-15H2,1-3H3

InChI Key

RRBLHFWOMCUJJV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC(=O)C4=C3CCCC4)CN(CO2)CCC5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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